

physicochemical properties of dimethylphosphinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylphosphinic acid*

Cat. No.: *B1211805*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Dimethylphosphinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **dimethylphosphinic acid**. The information is compiled from various scientific sources to support research and development activities. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical Identity and Structure

Dimethylphosphinic acid is an organophosphorus compound and the simplest member of the dialkylphosphinic acids.^[1] It is characterized by a tetrahedral phosphorus atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom.

- IUPAC Name: **dimethylphosphinic acid**^[2]
- Molecular Formula: C₂H₇O₂P^{[3][4]}
- CAS Number: 3283-12-3^[2]
- Molecular Weight: 94.05 g/mol ^{[3][4]}
- Canonical SMILES: CP(=O)(C)O^{[2][4]}

- InChI Key: GOJNABIZVJCYFL-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Properties

The key physicochemical properties of **dimethylphosphinic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties of **Dimethylphosphinic Acid**

Property	Value	Source(s)
Appearance	White to off-white crystalline solid/powder.	[3]
Melting Point	85-89 °C	[3]
Boiling Point	377 °C (Predicted)	[3]
Density	1.130 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	2.85 - 3.08 (Calculated)	[4]
2.90 ± 0.50 (Predicted)	[3]	
Solubility	Soluble in water and organic solvents.	[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of **dimethylphosphinic acid**.

Table 2: Spectroscopic Data for **Dimethylphosphinic Acid**

Technique	Description	Source(s)
¹ H NMR	Spectrum available (400 MHz in CDCl ₃).	[2][5]
¹³ C NMR	Spectrum available (in CDCl ₃).	[2][6]
³¹ P NMR	Solid-state ³¹ P NMR has been used to study its adsorption on surfaces like goethite.	[7]
Infrared (IR) Spectroscopy	Spectra for gaseous and polycrystalline samples have been reported.	[2][8]
Mass Spectrometry (MS)	GC-MS data is available, showing a molecular ion peak at m/z 94.	[2][9]

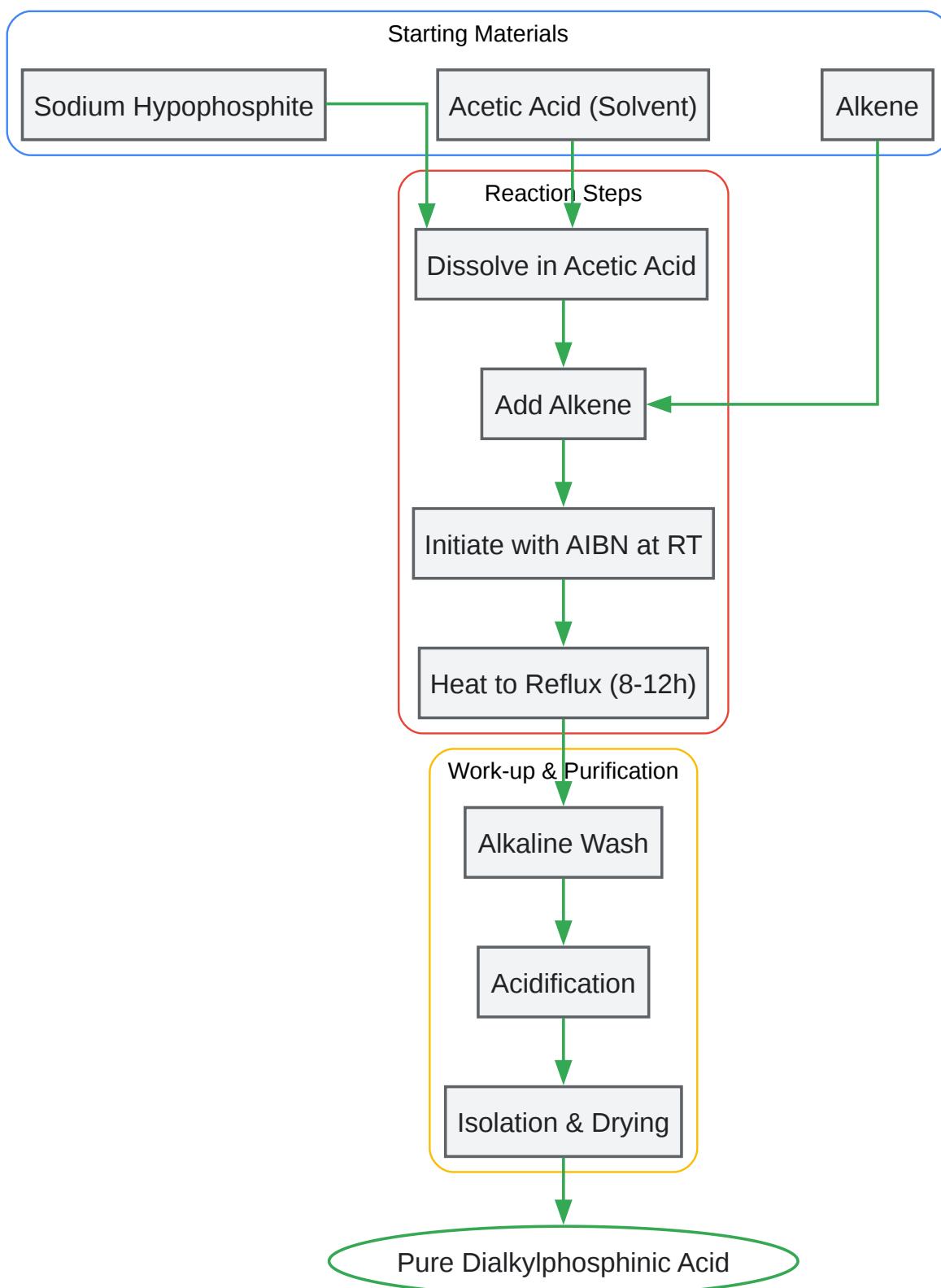
Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the development of new analytical techniques.

Synthesis Protocol: Free Radical Addition

A general method for synthesizing dialkylphosphinic acids involves the free radical addition of sodium hypophosphite to an alkene.[10] This approach offers advantages such as mild reaction conditions and is suitable for large-scale production.[10] A specific patented method for a structurally related compound provides a practical example of this workflow.[11]

Objective: To synthesize a dialkylphosphinic acid via a free-radical-initiated reaction.


Materials:

- Sodium hypophosphite (NaH₂PO₂)
- Alkene (e.g., Diisobutene for bis(2,4,4-trimethylpentyl) phosphinic acid)[11]

- Acetic acid (solvent)[11]
- Azobisisobutyronitrile (AIBN, radical initiator)[11]
- Sodium hydroxide solution (for washing)
- Acid (for acidification, e.g., HCl)
- Standard laboratory glassware and heating/stirring equipment

Procedure:

- Dissolution: Dissolve sodium hypophosphite in acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Alkene Addition: Add the corresponding alkene (e.g., diisobutene) to the solution.[11]
- Initiator Addition: Under normal pressure and at room temperature, add a solution of the radical initiator (AIBN) dropwise to the reaction mixture.[11]
- Reflux: After the initial addition, heat the mixture to reflux. The reaction is typically maintained under reflux for several hours (e.g., 8-12 hours).[11]
- Sustained Initiation: Periodically add more AIBN during the reflux period (e.g., every 1-3 hours) to maintain the radical chain reaction.[11]
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Washing: Perform an alkaline wash (e.g., with NaOH solution) to remove unreacted starting materials and acidic byproducts.
- Acidification: Acidify the aqueous layer to precipitate the dialkylphosphinic acid product.
- Isolation: Isolate the product via filtration, followed by dehydration and vacuum rotary evaporation to yield the final pure product.[11]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of dialkylphosphinic acids.

pKa Determination Protocol: NMR Titration

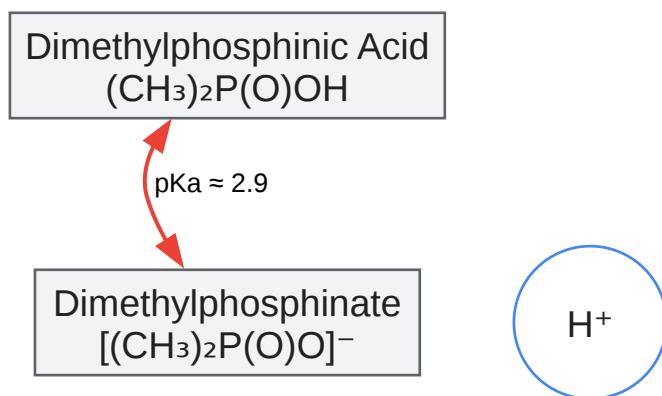
The acid dissociation constant (pKa) can be determined accurately using Nuclear Magnetic Resonance (NMR) titration. This method relies on monitoring the change in the chemical shift (δ) of a specific nucleus (e.g., ^1H or ^{31}P) as a function of pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[\[12\]](#)

Objective: To determine the pKa of **dimethylphosphinic acid** in an aqueous solution.

Materials:

- **Dimethylphosphinic acid**
- Deuterated water (D_2O) or a suitable aqueous buffer system
- Standard acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment
- NMR spectrometer
- pH meter calibrated for the appropriate solvent system

Procedure:


- Sample Preparation: Prepare a series of NMR samples, each containing a fixed concentration of **dimethylphosphinic acid** in the chosen solvent system (e.g., D_2O).
- pH Adjustment: Carefully adjust the pH of each sample to a different, known value spanning a range of approximately 4 pH units centered around the expected pKa (e.g., from pH 1 to pH 5 for **dimethylphosphinic acid**).
- NMR Acquisition: Acquire an NMR spectrum (e.g., ^1H or ^{31}P) for each sample under identical experimental conditions (temperature, etc.).
- Data Analysis: a. Identify a resonance signal that shows a significant chemical shift change with pH. For **dimethylphosphinic acid**, the methyl protons or the phosphorus nucleus are suitable probes. b. Record the precise chemical shift (δ) for this signal from each spectrum. c. Plot the measured chemical shift (δ) on the y-axis against the corresponding pH value on the x-axis.

- pKa Determination: The resulting plot will be a sigmoidal titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[12] This can be found by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Chemical Behavior and Visualization

Acidic Dissociation

As an acid, **dimethylphosphinic acid** donates a proton in aqueous solution to establish an equilibrium with its conjugate base, the dimethylphosphinate anion. The position of this equilibrium is defined by its pKa value.

[Click to download full resolution via product page](#)

Caption: Dissociation equilibrium of **dimethylphosphinic acid** in water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylphosphinic acid - Wikipedia [en.wikipedia.org]
- 2. Dimethylphosphinic acid | C₂H₇O₂P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIMETHYLPHOSPHINIC ACID | 3283-12-3 [chemicalbook.com]
- 4. Buy Dimethylphosphinic acid | 16391-06-3 [smolecule.com]
- 5. DIMETHYLPHOSPHINIC ACID(3283-12-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 二甲基膦酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. DIMETHYLPHOSPHINIC ACID(3283-12-3) MS [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of dimethylphosphinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211805#physicochemical-properties-of-dimethylphosphinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com